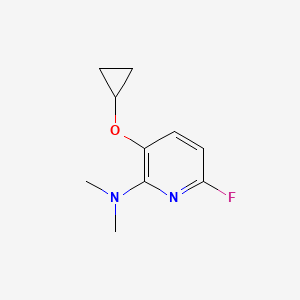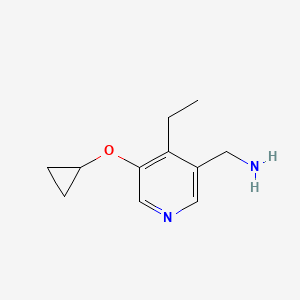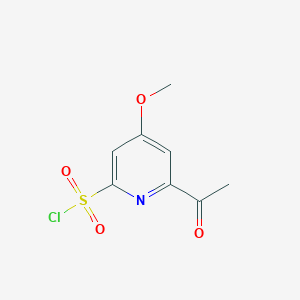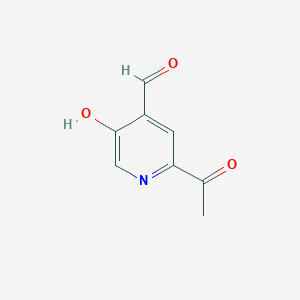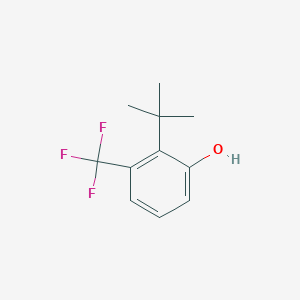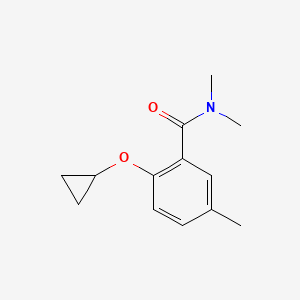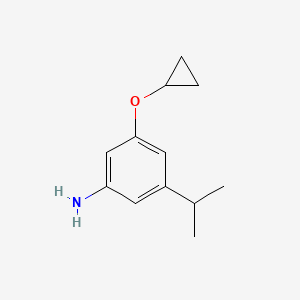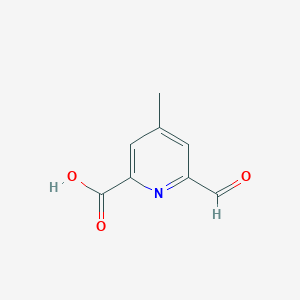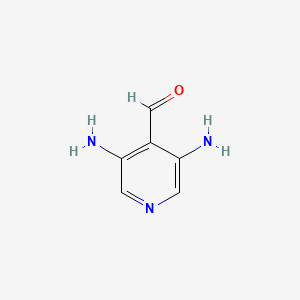
3,5-Diaminoisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diaminoisonicotinaldehyde: is an organic compound with the molecular formula C6H7N3O and a molecular weight of 137.14 g/mol . This compound is characterized by the presence of two amino groups and an aldehyde group attached to a pyridine ring. It is primarily used in research and development settings, particularly in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diaminoisonicotinaldehyde typically involves the reaction of 3,5-diamino-1,2,4-triazole with specific reagents under controlled conditions . One common method includes the reaction with 2-methyl-1-nitroisothiourea, which results in the formation of 3,5-diamino-1-nitroamidino-1,2,4-triazole . The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Industrial methods may also incorporate advanced techniques such as flow chemistry to enhance safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diaminoisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce new functional groups at the amino positions.
Major Products:
Oxidation: Formation of 3,5-diaminoisonicotinic acid.
Reduction: Formation of 3,5-diaminoisonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,5-Diaminoisonicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Diaminoisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
3,5-Diamino-1,2,4-triazole: Shares the amino groups but differs in the ring structure and lacks the aldehyde group.
3,5-Diaminobenzoic acid: Similar in having amino groups but contains a carboxylic acid group instead of an aldehyde.
3,5-Diamino-1H-pyrazole: Another compound with amino groups but with a different ring structure.
Uniqueness: 3,5-Diaminoisonicotinaldehyde is unique due to the presence of both amino and aldehyde functional groups on a pyridine ring
Properties
Molecular Formula |
C6H7N3O |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
3,5-diaminopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,7-8H2 |
InChI Key |
NVKYKMLEYGMPLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


